Methyl 1-(3-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 1-(3-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-chlorobenzyl)-3-nitro-1H-pyrazole-5-carboxylate typically involves a multi-step process. One common method includes the following steps:
Chlorobenzylation: The chlorobenzyl group is introduced via a Friedel-Crafts alkylation reaction, where the pyrazole ring is treated with 3-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control helps in maintaining consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl
Properties
Molecular Formula |
C12H10ClN3O4 |
---|---|
Molecular Weight |
295.68 g/mol |
IUPAC Name |
methyl 2-[(3-chlorophenyl)methyl]-5-nitropyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10ClN3O4/c1-20-12(17)10-6-11(16(18)19)14-15(10)7-8-3-2-4-9(13)5-8/h2-6H,7H2,1H3 |
InChI Key |
PUJRGEXJAHRSJR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NN1CC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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